N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide
Overview
Description
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide is a synthetic compound with potential applications in various scientific fields. This compound combines elements of pyrido[1,2-a]pyrazine and cinnamamide, which contributes to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide typically involves multiple steps. The precursor compounds are subjected to a series of chemical reactions, including:
Condensation Reactions: : Combining benzyl alcohol with specific reactants to form the benzyloxy group.
Cyclization Reactions: : Forming the pyrido[1,2-a]pyrazine ring system.
Acylation Reactions: : Adding the cinnamamide moiety under controlled conditions.
Industrial Production Methods: Industrial-scale production requires optimization of the synthetic route to enhance yield and purity. Techniques include high-performance liquid chromatography (HPLC) and recrystallization to purify the compound. Reaction conditions such as temperature, solvent choice, and catalysts are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the benzyloxy group or the pyrido[1,2-a]pyrazine ring.
Reduction: : Reduction reactions can affect the dioxo groups, leading to partial or complete reduction.
Substitution: : Various substitutions on the aromatic ring or the nitrogen atoms can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include substituted derivatives that retain the core structure but possess different functional groups, which can significantly alter their properties and applications.
Scientific Research Applications
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide finds applications in multiple scientific disciplines:
Chemistry: : Used as a model compound in reaction mechanism studies and to synthesize new derivatives.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials and as a precursor for more complex molecules.
Mechanism of Action
The exact mechanism of action depends on the application:
Biological: : The compound may interact with specific enzymes or receptors, altering their activity. Its structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways.
Chemical: : Acts as a versatile intermediate in organic synthesis, where its functional groups can participate in various reactions, leading to new products.
Comparison with Similar Compounds
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)cinnamamide can be compared with other compounds such as:
Benzyloxy derivatives: : These compounds share the benzyloxy group but differ in the attached ring systems.
Pyrido[1,2-a]pyrazine derivatives: : Similar core structure but variations in the functional groups attached.
Cinnamamide derivatives: : Compounds that share the cinnamamide moiety but differ in the rest of the structure.
This compound's uniqueness lies in its combination of these three structural motifs, creating a versatile and potentially highly useful molecule in research and industrial applications.
Properties
IUPAC Name |
(E)-N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-23-17-22-26(32)28(14-13-27-25(31)12-11-20-7-3-1-4-8-20)15-16-29(22)18-24(23)33-19-21-9-5-2-6-10-21/h1-12,17-18H,13-16,19H2,(H,27,31)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPIQOPCXXCKS-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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